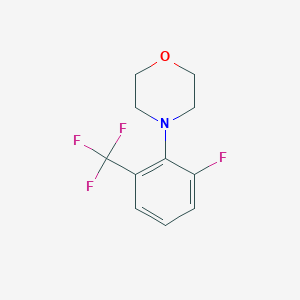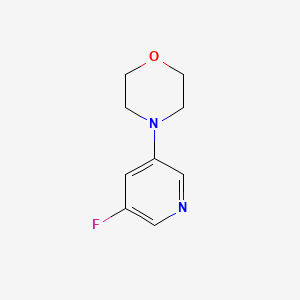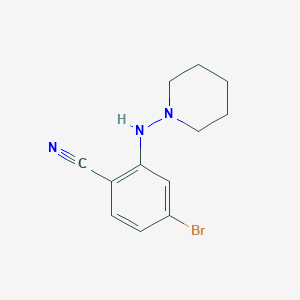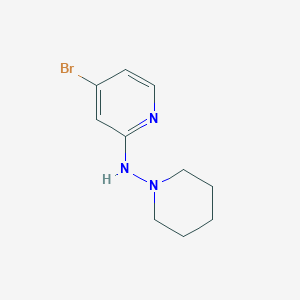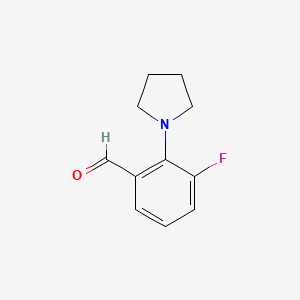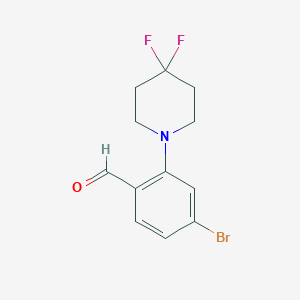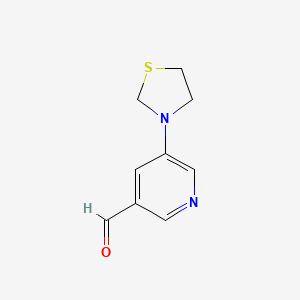
2-Fluoro-3-trifluoromethyl-pyrazine
Overview
Description
2-Fluoro-3-trifluoromethyl-pyrazine is a fluorinated heterocyclic compound belonging to the pyrazine family Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-trifluoromethyl-pyrazine typically involves the cyclization of 2-fluoro-3-ketoesters with 1,3-NCN-bisnucleophiles . This method is widely used due to its efficiency and high yield. Another common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions due to their scalability and mild reaction conditions. The use of environmentally benign organoboron reagents further enhances the sustainability of this method .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-trifluoromethyl-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include pyrazine N-oxides, reduced pyrazine derivatives, and various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-trifluoromethyl-pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-trifluoromethyl-pyrazine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity . The compound can modulate various biological pathways, including enzyme inhibition and receptor activation, depending on its structural modifications .
Comparison with Similar Compounds
- 2-Fluoro-4-trifluoromethyl-pyrazine
- 3-Fluoro-2-trifluoromethyl-pyrazine
- 2,3-Difluoro-5-trifluoromethyl-pyrazine
Comparison: Compared to similar compounds, 2-Fluoro-3-trifluoromethyl-pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine and trifluoromethyl groups influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIDOFURNVRTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856565 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-60-8 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




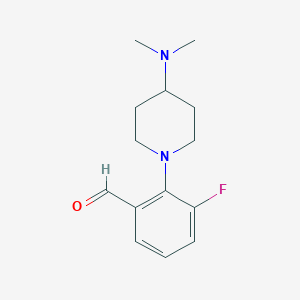
![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)

